molecular formula C11H15N5O2 B4358845 methyl 1-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate

methyl 1-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate

Cat. No.: B4358845
M. Wt: 249.27 g/mol
InChI Key: NANXWUSEIGLONU-UHFFFAOYSA-N
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Description

Methyl 1-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate is a pyrazole derivative with a complex molecular structure Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate typically involves the following steps:

  • Formation of the Pyrazole Core: The initial step involves the cyclization of hydrazines with β-diketones or β-ketoesters to form the pyrazole ring.

  • Substitution Reactions: Subsequent substitution reactions introduce the desired functional groups, such as the amino group at the 4-position and the methyl groups at the 3 and 5 positions.

  • Esterification: The final step involves esterification to introduce the carboxylate group, resulting in the formation of the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amino group to a nitro group or other oxidized derivatives.

  • Reduction: Reduction reactions can reduce nitro groups to amino groups or other reduced derivatives.

  • Substitution: Substitution reactions can replace functional groups with other atoms or groups, such as halogenation or alkylation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Common reducing agents include hydrogen gas (H₂) and tin chloride (SnCl₂).

  • Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxyl derivatives.

  • Reduction Products: Amino derivatives, hydrazine derivatives.

  • Substitution Products: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

  • Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which methyl 1-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Pyrazole: The parent compound without additional functional groups.

  • 3,5-Dimethylpyrazole: A pyrazole derivative with methyl groups at positions 3 and 5.

  • 4-Aminopyrazole: A pyrazole derivative with an amino group at position 4.

Uniqueness: Methyl 1-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate is unique due to its combination of functional groups, which contribute to its distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

methyl 1-[(4-amino-3,5-dimethylpyrazol-1-yl)methyl]pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c1-7-10(12)8(2)16(13-7)6-15-5-4-9(14-15)11(17)18-3/h4-5H,6,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANXWUSEIGLONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CN2C=CC(=N2)C(=O)OC)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 1-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate
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methyl 1-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate
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methyl 1-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate
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methyl 1-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate
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methyl 1-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate
Reactant of Route 6
methyl 1-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate

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